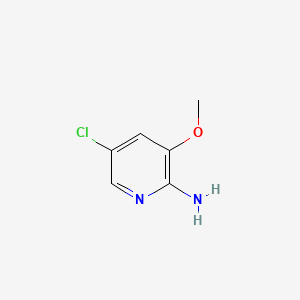

5-Chloro-3-methoxypyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-methoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFFRODMHNJVSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682457 | |

| Record name | 5-Chloro-3-methoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242336-53-3 | |

| Record name | 5-Chloro-3-methoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-3-methoxypyridin-2-amine molecular weight and formula

An In-depth Technical Guide to 5-Chloro-3-methoxypyridin-2-amine: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It details the molecule's core physicochemical properties, provides a reasoned synthetic protocol, and explores its strategic importance as a versatile building block in the design of novel therapeutics and agrochemicals.

Core Molecular Profile

This compound is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis. Its unique arrangement of an amine, a methoxy group, and a chlorine atom on the pyridine ring provides multiple reactive sites for further functionalization.

| Property | Data | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1242336-53-3 | [1][2] |

| Molecular Formula | C₆H₇ClN₂O | [1][3][4][5] |

| Molecular Weight | 158.59 g/mol | [1][4][5] |

| Appearance | White to off-white solid (typical for similar compounds) | N/A |

| Solubility | Soluble in organic solvents like methanol, dichloromethane | N/A |

Strategic Importance in Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry due to its presence in numerous approved drugs and biologically active compounds. The specific substituents on this compound impart distinct properties that are highly advantageous for drug design.

-

Chloro Group: The chlorine atom significantly influences the molecule's lipophilicity and electronic character. It can engage in halogen bonding, a crucial intermolecular interaction for enhancing binding affinity to protein targets. Furthermore, its presence can block metabolic oxidation at that position, improving the pharmacokinetic profile of a potential drug candidate.[6][7] More than 250 FDA-approved drugs contain chlorine, highlighting its importance in the pharmaceutical industry.[7]

-

Methoxy Group: The methoxy group acts as a hydrogen bond acceptor and can fine-tune the electronic properties of the pyridine ring. Its steric bulk and metabolic stability are often leveraged by medicinal chemists to optimize ligand-receptor interactions and improve metabolic stability.[6]

-

Amino Group: The primary amine at the 2-position is a key reactive handle. It serves as a nucleophile and a site for forming amides, sulfonamides, or imines, allowing for the straightforward elaboration of the core structure into more complex molecules.[8] This versatility makes it a cornerstone for building libraries of compounds for high-throughput screening.

Synthesis and Mechanistic Rationale

A reliable and scalable synthesis is critical for any building block intended for drug development. While multiple routes can be envisioned, a robust stepwise approach starting from a commercially available precursor offers high control over regioselectivity and purity. The following proposed synthesis is based on well-established transformations common for pyridine chemistry.

Sources

- 1. 2-Amino-5-chloro-3-methoxypyridine - CAS:1242336-53-3 - Sunway Pharm Ltd [3wpharm.com]

- 2. This compound | 1242336-53-3 [amp.chemicalbook.com]

- 3. 5-Chloro-6-methoxypyridin-3-amine | C6H7ClN2O | CID 57370234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-5-methoxypyridin-3-amine|lookchem [lookchem.com]

- 5. 2-Chloro-5-methoxypyridin-3-amine [myskinrecipes.com]

- 6. drughunter.com [drughunter.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Chloro-3-methoxypyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring is an aromatic heterocycle where the nitrogen atom's electronegativity and the positions of substituents significantly influence the chemical shifts and coupling constants of the ring protons.[1][2] Understanding these effects is crucial for the accurate interpretation of the ¹H NMR spectrum.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum of 5-Chloro-3-methoxypyridin-2-amine is predicted to exhibit distinct signals corresponding to the two aromatic protons, the methoxy group protons, and the amine group protons. The chemical shifts are influenced by the electronic effects of the chloro, methoxy, and amino substituents.

Molecular Structure and Proton Designations

Caption: Molecular structure of this compound with proton designations.

Predicted ¹H NMR Data Summary

| Signal | Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Ha | -NH₂ | ~5.0 - 6.0 | Broad Singlet | 2H | - |

| Hb | -OCH₃ | ~3.9 | Singlet | 3H | - |

| Hc | H-4 | ~7.1 | Doublet | 1H | J(Hc-Hd) ≈ 2-3 |

| Hd | H-6 | ~7.8 | Doublet | 1H | J(Hd-Hc) ≈ 2-3 |

Detailed Signal Analysis

-

Amine Protons (Ha, -NH₂): The protons of the primary amine group are expected to appear as a broad singlet in the region of 5.0-6.0 ppm. The broadness of the signal is due to quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange with trace amounts of water in the NMR solvent. The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature.[3]

-

Methoxy Protons (Hb, -OCH₃): The three protons of the methoxypyridinyl group are predicted to appear as a sharp singlet at approximately 3.9 ppm. This is a characteristic chemical shift for methoxy groups attached to an aromatic ring.[4][5] The absence of adjacent protons results in a singlet multiplicity.

-

Aromatic Proton (Hc, H-4): The proton at the C-4 position is expected to resonate at approximately 7.1 ppm. This upfield shift relative to unsubstituted pyridine (δ ≈ 7.28 ppm for γ-protons) is a net result of the electronic effects of the three substituents.[2] The electron-donating amino and methoxy groups, particularly in the ortho and para positions, tend to shield the ring protons, while the electron-withdrawing chloro group has a deshielding effect. The multiplicity of this signal is predicted to be a doublet due to coupling with the H-6 proton. The coupling constant, J(Hc-Hd), is expected to be small (around 2-3 Hz), which is characteristic of a meta-coupling in a pyridine ring.[6]

-

Aromatic Proton (Hd, H-6): The proton at the C-6 position is predicted to be the most downfield of the aromatic protons, with an estimated chemical shift of around 7.8 ppm. This is due to its ortho position relative to the electronegative nitrogen atom of the pyridine ring. The signal will appear as a doublet due to meta-coupling with the H-4 proton, with a coupling constant J(Hd-Hc) of approximately 2-3 Hz.[6]

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standard procedure for the acquisition of a ¹H NMR spectrum for a solid organic compound like this compound.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for polar organic molecules.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard and is often included in commercially available deuterated solvents. If not present, a small amount can be added to reference the spectrum to 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition

Caption: General workflow for ¹H NMR spectral acquisition and analysis.

-

Instrument Tuning: The NMR spectrometer should be properly tuned to the ¹H frequency.

-

Sample Insertion: Carefully insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to correct for any field drift. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp, well-resolved peaks.

-

Acquisition Parameters: Set the appropriate parameters for the ¹H NMR experiment. Typical parameters for a 400 MHz spectrometer would include:

-

Pulse Angle: 30-90 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (can be increased for dilute samples)

-

Spectral Width: 0-12 ppm

-

Data Processing

-

Fourier Transformation: The acquired free induction decay (FID) signal is converted into a frequency-domain spectrum through a Fourier transform.

-

Phase Correction: The phase of the spectrum is adjusted to ensure that all peaks are in the pure absorption mode (positive and upright).

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm or the residual solvent peak.

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to that signal.

-

Peak Picking: The exact chemical shift of each peak is determined.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information for its structural confirmation. By analyzing the predicted chemical shifts, multiplicities, and coupling constants, researchers can confidently assign each proton to its specific position on the molecule. The electron-donating effects of the amino and methoxy groups and the electron-withdrawing nature of the chloro group and the pyridine nitrogen collectively determine the unique spectral fingerprint of this compound. This guide serves as a valuable resource for scientists and professionals in the field of drug development, enabling the accurate interpretation of NMR data for this and structurally related compounds.

References

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]

- Castellano, S., & Kostelnik, R. J. (1967). Effect of substituents on proton-proton coupling constants in N-substituted pyridines and on the cis coupling constants in the v. The Journal of Physical Chemistry, 71(13), 15213–15217.

- Defense Technical Information Center. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

- Castellano, S., Sun, C., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–331.

- Adamowicz, L., & Gierut, A. M. (2007). theoretical and experimental 1 h and 1 3 c nmr spectra of 3-hydroxypyridine, 3-methoxypyridine, and n-ethyl-3-oxypyridinium betaine. Computational Methods in Science and Technology, 13(2), 99-106.

- ResearchGate. 1 H NMR spectra of a sample containing 0.05 M pyridine. [Link]

- PubChem. 2-Amino-5-chloropyridine. [Link]

- Rasala, D. (1993). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235.

Sources

Navigating the Solubility Landscape of 5-Chloro-3-methoxypyridin-2-amine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-3-methoxypyridin-2-amine (CAS No. 1242336-53-3), a key building block in modern medicinal chemistry. Recognizing the current scarcity of publicly available experimental solubility data for this compound, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It offers a robust framework for understanding and determining its solubility in various organic solvents. The guide is structured to deliver both theoretical insights and practical, field-proven methodologies. It begins with an analysis of the molecule's structural attributes to theoretically predict its solubility behavior, followed by detailed, step-by-step protocols for experimental solubility determination using established techniques such as the shake-flask method coupled with HPLC and UV-Vis spectroscopy. Furthermore, this guide elucidates the critical distinction between kinetic and thermodynamic solubility, ensuring that researchers can design and interpret their experiments with a high degree of scientific integrity. Safety and handling precautions, extrapolated from closely related analogs, are also provided to ensure safe laboratory practices.

Introduction: The Significance of Solubility in Drug Discovery

Solubility is a pivotal physicochemical property that profoundly influences the developability of a new chemical entity. For a compound like this compound, which serves as a crucial intermediate in the synthesis of various pharmaceutical agents, understanding its behavior in different solvent systems is paramount. Poor solubility can create significant hurdles in synthetic route optimization, purification, formulation, and ultimately, bioavailability. This guide addresses the current information gap by providing a comprehensive resource for approaching the solubility assessment of this compound. While no specific experimental data for this compound is currently available in the public domain[1][2], this guide empowers researchers to generate this critical data in a reliable and reproducible manner.

Theoretical Solubility Profile of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. By dissecting the architecture of this compound, we can make informed predictions about its solubility in a range of organic solvents.

Molecular Structure and Physicochemical Properties

-

Chemical Name: this compound

-

CAS Number: 1242336-53-3[3]

-

Molecular Formula: C₆H₇ClN₂O

-

Molecular Weight: 158.59 g/mol [2]

The structure features a pyridine ring, a polar heterocyclic system. The substituents—a chloro group, a methoxy group, and an amino group—each contribute to the overall polarity and hydrogen bonding capabilities of the molecule.

-

Polarity: The presence of nitrogen in the pyridine ring and the electronegative oxygen and nitrogen atoms in the methoxy and amino groups, respectively, introduce significant polarity. The chloro group also contributes to the molecule's dipole moment.

-

Hydrogen Bonding: The primary amine (-NH₂) group is a strong hydrogen bond donor, while the nitrogen of the pyridine ring and the oxygen of the methoxy group can act as hydrogen bond acceptors.

Predicting Solubility: The "Like Dissolves Like" Principle in Action

Based on these structural features, we can anticipate the following solubility trends:

-

High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are expected to be effective at solvating this compound. These solvents can engage in hydrogen bonding with the amine and methoxy groups, facilitating dissolution.

-

Good Solubility in Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile should also be good solvents. Their high polarity can interact favorably with the polar regions of the molecule.

-

Moderate Solubility in Ethers and Esters: Solvents like tetrahydrofuran (THF), diethyl ether, and ethyl acetate, which have moderate polarity, are likely to show moderate solvating power.

-

Low Solubility in Nonpolar Solvents: Nonpolar solvents such as hexanes, toluene, and cyclohexane are not expected to be effective solvents due to the significant mismatch in polarity.

Computational Solubility Prediction

Experimental Determination of Solubility: A Practical Guide

The following section provides detailed protocols for determining the solubility of this compound. The cornerstone of this process is the distinction between two key types of solubility: kinetic and thermodynamic.

Understanding Kinetic vs. Thermodynamic Solubility

It is essential for researchers to understand the difference between kinetic and thermodynamic solubility to design and interpret their experiments correctly.

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature when the system is at equilibrium. It is a state function and independent of the method used for its determination. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[9]

-

Kinetic Solubility: This is the concentration of a compound that precipitates from a supersaturated solution. It is often measured in high-throughput screening settings where a compound is first dissolved in a strong organic solvent (like DMSO) and then diluted into an aqueous buffer. The point at which precipitation occurs is the kinetic solubility. This value is often higher than the thermodynamic solubility and can be influenced by experimental conditions.[9]

For the purpose of this guide, we will focus on the determination of thermodynamic solubility, which provides a more fundamental and reliable measure.

The Shake-Flask Method: A Gold Standard Protocol

The shake-flask method is a robust and widely accepted technique for determining thermodynamic solubility.[10][11]

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, THF, toluene, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[12][13][14]

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

Analytical Quantification Methods

The choice of analytical method is critical for accurate solubility determination.

HPLC is a highly specific and sensitive method for determining the concentration of a compound in solution.[15][16]

Typical HPLC Parameters:

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The gradient or isocratic conditions should be optimized to achieve good peak shape and separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detection at the wavelength of maximum absorbance (λmax) of this compound. The λmax should be determined by scanning a dilute solution of the compound.

-

Calibration: A calibration curve must be prepared using standard solutions of known concentrations to accurately quantify the sample.[17]

UV-Vis spectroscopy is a simpler and faster method, suitable for compounds with a strong chromophore.[13][18][19][20]

Procedure:

-

Determine λmax: Scan a dilute solution of this compound in the chosen solvent to identify the wavelength of maximum absorbance.

-

Prepare a Calibration Curve: Prepare a series of standard solutions of the compound at known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to create a calibration curve.

-

Measure Sample Absorbance: Measure the absorbance of the diluted, filtered sample from the shake-flask experiment.

-

Calculate Concentration: Use the calibration curve to determine the concentration of the sample.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner. A table summarizing the solubility in different solvents is highly recommended for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 6.6 | ||

| Ethanol | 5.2 | ||

| Acetonitrile | 6.2 | ||

| Ethyl Acetate | 4.3 | ||

| Tetrahydrofuran (THF) | 4.2 | ||

| Toluene | 2.4 | ||

| n-Hexane | 0.0 |

Note: The values in this table are placeholders and must be replaced with experimentally determined data.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound (CAS 1242336-53-3) was not found during the literature search, safety precautions can be inferred from structurally similar compounds such as 2-Amino-5-chloropyridine.[21][22][23]

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

It is imperative to consult the specific SDS provided by the supplier before handling this compound.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions with robust experimental protocols, researchers can generate the critical data needed to advance their drug discovery and development programs. The detailed methodologies for the shake-flask method coupled with HPLC or UV-Vis analysis, along with the crucial distinction between kinetic and thermodynamic solubility, are designed to ensure the generation of high-quality, reliable, and reproducible results. As a living document, it is anticipated that the theoretical predictions presented herein will be substantiated and refined as experimental data for this compound becomes more widely available.

Visualizations

Logical Workflow for Solubility Determination

Caption: Workflow for assessing the solubility of this compound.

References

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

- Identifying organic co-solvents via machine learning solubility predictions in organic solvents and w

- Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. [Link]

- Parameters of HPLC system used in solubility experiments for concentration measurement.

- 2-Amino-5-chloro-3-methoxypyridine.

- How I can determination of the solubility constant by using Uv-Vis spectrophotometer?

- Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. RSC Publishing. [Link]

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Scholars Research Library. [Link]

- Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water.

- UV Spectrophotometric method for the identification and solubility determination of nevirapine. Ingenta Connect. [Link]

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- SAFETY DATA SHEET - 2-Amino-5-chloropyridine. British Pharmacopoeia. [Link]

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

- Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. SciTechnol. [Link]

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

- Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed. [Link]

- Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning.

- Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 1242336-53-3|this compound|BLD Pharm [bldpharm.com]

- 4. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00134J [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. enamine.net [enamine.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. scielo.br [scielo.br]

- 13. ingentaconnect.com [ingentaconnect.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. improvedpharma.com [improvedpharma.com]

- 16. researchgate.net [researchgate.net]

- 17. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 20. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. fishersci.com [fishersci.com]

- 22. pharmacopoeia.com [pharmacopoeia.com]

- 23. jubilantingrevia.com [jubilantingrevia.com]

An In-Depth Technical Guide to the Presumed Hazards and Safe Handling of 5-Chloro-3-methoxypyridin-2-amine

Disclaimer: This document has been compiled to provide a comprehensive safety overview for 5-Chloro-3-methoxypyridin-2-amine (CAS No. 1242336-53-3). However, a verified, substance-specific Safety Data Sheet (SDS) from a manufacturer or regulatory body was not publicly available at the time of writing. The hazard classifications and safety recommendations presented herein are therefore based on a precautionary analogy, derived from the known hazards of structurally similar aminopyridine isomers. Researchers, scientists, and drug development professionals must treat this guide as a preliminary resource and conduct a thorough, institution-specific risk assessment before handling this compound. The most stringent safety precautions from related compounds should be adopted.

Executive Summary

This compound is a substituted aminopyridine, a class of compounds frequently utilized as building blocks in pharmaceutical and agrochemical research. Due to the absence of a specific Safety Data Sheet, this guide establishes a presumed hazard profile by examining its structural analogues. The core aminopyridine scaffold, combined with a halogen substituent, suggests a significant potential for toxicity and irritation. This whitepaper outlines the anticipated physicochemical properties, synthesizes a precautionary hazard classification, and provides detailed protocols for safe handling, emergency response, and proper storage. The guiding principle of this document is to assume a high hazard potential to ensure maximum safety for all laboratory personnel.

Chemical Identity and Physicochemical Properties

Identifying the fundamental properties of a compound is the first step in a robust safety assessment. While experimental data for this compound is limited, predicted values and data from supplier databases provide a working foundation.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | 2-Amino-5-chloro-3-methoxypyridine | [1] |

| CAS Number | 1242336-53-3 | [1] |

| Molecular Formula | C₆H₇ClN₂O | [1] |

| Molecular Weight | 158.59 g/mol | [1] |

| Predicted Boiling Point | 263.1 ± 35.0 °C | [1] |

| Predicted Density | 1.311 ± 0.06 g/cm³ | [1] |

| Recommended Storage | 2-8°C, Sealed in dry conditions | [1] |

Presumed Hazard Identification and Classification

In the absence of a specific SDS, a composite GHS classification has been derived from related isomers like 5-Chloro-6-methoxypyridin-3-amine and general aminopyridine derivatives.[2][3][4] This approach mandates adopting the most stringent hazard categories identified among these analogues.

| Hazard Class | GHS Category | Presumed Hazard Statement(s) |

| Acute Oral Toxicity | Category 3 / Category 4 | H301: Toxic if swallowed. / H302: Harmful if swallowed. |

| Acute Dermal Toxicity | Category 3 | H311: Toxic in contact with skin. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 1 / Category 2 | H318: Causes serious eye damage. / H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |

Signal Word: Danger

Hazard Pictograms:

Precautionary Statements (Selected):

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[5]

-

P262: Do not get in eyes, on skin, or on clothing.[5]

-

P264: Wash skin thoroughly after handling.[5]

-

P270: Do not eat, drink or smoke when using this product.[5]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[5]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[5]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Toxicological Profile and Mechanistic Insights

The toxicological profile is inferred from the functional groups present in the molecule.

-

Aminopyridine Core: The pyridine ring is an electron-deficient aromatic system. The primary amine group (-NH₂) can act as a nucleophile and is a common structural alert for toxicity. Aminopyridines, as a class, are known to be neurotoxic, often acting as potassium channel blockers. While the specific activity of this compound is unknown, this potential must be considered.

-

Chloro- Substituent: The presence of a chlorine atom on the aromatic ring enhances the lipophilicity of the molecule, which can facilitate absorption through the skin and biological membranes. Halogenated aromatic compounds can also be metabolized to reactive intermediates.

-

Dermal and Ocular Hazard: The presumed classification as a skin irritant and a substance causing serious eye damage is common for amine-containing heterocyclic compounds.[2] These functional groups can be corrosive or irritating upon direct contact with epithelial tissues.

Given these structural features, exposure via inhalation of dust, dermal contact, or accidental ingestion could lead to systemic toxicity as well as localized irritation.[3][4]

Safe Handling and Experimental Protocols

All work with this compound must be conducted with the assumption that the material is highly hazardous.

Engineering Controls and Personal Protective Equipment (PPE)

-

Primary Engineering Control: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

-

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]

-

Hand Protection: Use nitrile or neoprene gloves. Double-gloving is recommended. Gloves must be inspected before use and disposed of after handling the material.[6][7]

-

Body Protection: A fully buttoned laboratory coat is required. For larger quantities, a chemically resistant apron or suit should be considered.[7]

-

Respiratory Protection: If there is any risk of dust generation outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an appropriate particulate filter is necessary.[6]

-

Workflow: Preparation of a Stock Solution

This protocol details the steps for safely weighing the solid compound and preparing a stock solution, integrating the necessary safety precautions at each stage.

Caption: Safe Weighing and Dissolution Workflow.

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a refrigerator at 2-8°C.[1] The storage location should be a dry, well-ventilated area designated for toxic chemicals.

-

Incompatibilities: Avoid contact with strong oxidizing agents.[8]

-

Stability: While specific data is unavailable, many aminopyridines are stable under recommended storage conditions. However, they may be sensitive to light and air over long periods.

Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

Emergency Response Workflow

The following diagram outlines the decision-making process in the event of an accidental exposure.

Caption: Emergency First Aid Decision Workflow.

Spill and Disposal Procedures

-

Spill Response:

-

Evacuate the immediate area and alert others.

-

Wear full PPE, including respiratory protection if necessary.

-

For a solid spill, gently cover with an absorbent material like vermiculite to avoid raising dust.[6]

-

Carefully sweep or scoop the material into a labeled hazardous waste container.

-

Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

-

-

Waste Disposal: All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[8] Do not dispose of it down the drain.

Conclusion

This compound is a research chemical with an unconfirmed but potentially significant hazard profile. Based on the toxicological data of its structural isomers, it should be handled as a compound that is toxic if swallowed or on contact with skin, and as a substance that can cause severe irritation to the skin, eyes, and respiratory tract. Strict adherence to engineering controls, diligent use of personal protective equipment, and well-rehearsed emergency procedures are paramount to ensuring the safety of researchers. Until a verified Safety Data Sheet becomes available, this precautionary, evidence-based approach is essential for responsible research and development.

References

- PubChem. (n.d.). 5-Chloro-6-methoxypyridin-3-amine. National Center for Biotechnology Information.

- Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS.

- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 2-AMINO PYRIDINE.

- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 1242336-53-3.

- Pharmaffiliates. (n.d.). 2-Amino-5-chloro-3-methoxypyridine.

- Arctom Scientific. (n.d.). CAS NO. 1242336-53-3 | 5-Chloro-3-methoxy-pyridin-2-ylamine.

- ChemSrc. (n.d.). This compound Price.

Sources

- 1. This compound | 1242336-53-3 [chemicalbook.com]

- 2. 5-Chloro-6-methoxypyridin-3-amine | C6H7ClN2O | CID 57370234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lobachemie.com [lobachemie.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. fishersci.com [fishersci.com]

The Strategic Sourcing and Application of 6-Chloro-5-methoxypyridin-2-amine: A Technical Guide for Medicinal Chemists

Introduction: In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel chemical entities with therapeutic potential. Substituted pyridines, in particular, represent a privileged scaffold, frequently appearing in a wide array of biologically active compounds. This technical guide provides an in-depth analysis of 6-Chloro-5-methoxypyridin-2-amine (CAS No. 886371-76-2), a key intermediate for researchers and drug development professionals. We will explore its commercial availability, robust synthetic routes, and its application in the synthesis of bioactive molecules, supported by detailed experimental protocols and safety considerations.

Commercial Availability and Sourcing

6-Chloro-5-methoxypyridin-2-amine is commercially available from a number of specialized chemical suppliers. The compound is typically offered as a solid, with purity levels suitable for research and development purposes. For process chemistry and scale-up, it is advisable to contact suppliers for bulk quantities and detailed specifications. The hydrochloride salt of the compound is also commercially available.

Table 1: Commercial Suppliers of 6-Chloro-5-methoxypyridin-2-amine (CAS: 886371-76-2)

| Supplier | Product Name | CAS Number | Notes |

| Sigma-Aldrich | 6-Chloro-5-methoxypyridin-2-amine hydrochloride[1][2] | 886371-76-2 | Available as the hydrochloride salt. |

| Combi-Blocks | 6-Chloro-5-methoxypyridin-2-amine | 886371-76-2 | Safety Data Sheet available.[3] |

| ENAO Chemical Co., Ltd | 6-Chloro-5-methoxypyridin-2-amine | 886371-76-2 | [4] |

| Atomaxchem | 6-chloro-5-methoxypyridin-2-amine | 886371-76-2 | [5] |

| Capot Chemical Co., Ltd. | 6-chloro-5-methoxypyridin-2-amine | 886371-76-2 | [6] |

| Hangzhou MolCore | 6-Chloro-5-methoxypyridin-2-amine hydrochloride | 886371-76-2 | [6] |

Synthetic Routes: A Comparative Analysis

The synthesis of 6-Chloro-5-methoxypyridin-2-amine can be approached through two primary strategies: a regioselective chlorination of a pre-functionalized pyridine or a stepwise construction of the substituted ring system. The choice of route often depends on the scale of the synthesis, the availability of starting materials, and the desired purity profile of the final product.[7]

Route 1: The Regioselective Chlorination Approach

This approach, while theoretically more atom-economical, presents a significant challenge in controlling the regioselectivity of the chlorination step.[7] The starting material, 2-amino-5-methoxypyridine, possesses two activating groups (amino and methoxy) that can direct electrophilic aromatic substitution to multiple positions on the pyridine ring.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Nitropyridines in the Synthesis of Bioactive Molecules | MDPI [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Biological Activity of Substituted Methoxypyridine Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold represents a privileged structural motif in medicinal chemistry, integral to numerous natural products and synthetic compounds with significant therapeutic value. The introduction of a methoxy (-OCH3) substituent onto this versatile ring system profoundly influences its physicochemical properties, including electron density, lipophilicity, and hydrogen-bonding capacity. These modifications, in turn, give rise to a remarkable breadth of biological activities. This technical guide provides a comprehensive analysis of the diverse pharmacological effects of substituted methoxypyridine derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. We delve into the key mechanisms of action, explore critical structure-activity relationships (SAR), present quantitative biological data, and provide detailed, field-proven experimental protocols for the evaluation of these activities. The insights and methodologies contained herein are intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the methoxypyridine core.

Introduction: The Methoxypyridine Scaffold in Medicinal Chemistry

The pyridine ring is a cornerstone of modern drug design, recognized for its unique electronic properties and its ability to serve as a bioisosteric replacement for other aromatic and heterocyclic systems.[] Its presence in a vast number of FDA-approved drugs underscores its importance and tractability as a pharmacophore. The strategic placement of substituents on the pyridine ring is a key tactic for modulating biological activity, and among the most impactful of these is the methoxy group.

The methoxy substituent exerts a dual electronic effect: it is electron-withdrawing inductively but electron-donating through resonance. This duality, combined with its steric bulk and influence on molecular lipophilicity and solubility, allows for the fine-tuning of a molecule's interaction with biological targets.[2] For instance, the methoxy group can alter the basicity of the pyridine nitrogen, which is often a critical interaction point with protein residues.[2] Consequently, substituted methoxypyridine derivatives have been successfully explored across a wide spectrum of therapeutic areas, demonstrating potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[][3][4]

Key Biological Activities and Mechanisms of Action

Anticancer Activity

Methoxypyridine derivatives have emerged as a highly promising class of anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.

A predominant mechanism of action for many pyridine-based anticancer agents is the inhibition of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. The pyridine scaffold can act as a bioisostere for the purine ring of ATP, enabling competitive inhibition at the kinase's ATP-binding site.

A pivotal pathway targeted by these derivatives is the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway , a central regulator of cell growth, proliferation, and survival.[5][6] Overactivation of this pathway is a hallmark of many cancers.[5] Sulfonamide methoxypyridine derivatives have been synthesized as potent dual PI3K/mTOR inhibitors, demonstrating the capacity to completely suppress aberrant signaling and overcome compensatory feedback loops that can limit the efficacy of single-target inhibitors.[7][8] One such derivative, compound 22c , exhibited potent inhibitory activity against PI3Kα (IC50 = 0.22 nM) and mTOR (IC50 = 23 nM), leading to cell cycle arrest and apoptosis in cancer cells.[8]

Beyond specific kinase inhibition, many methoxypyridine derivatives exhibit broad cytotoxic activity against a panel of human cancer cell lines, including those of the breast (MCF-7), colon (HCT-116), liver (HepG2), and prostate (DU145).[9] Studies on 4-aryl-6-(thiophen-3-yl)-2-methoxypyridine-3-carbonitriles revealed that certain substitutions lead to potent antiproliferative effects, with IC50 values in the low micromolar range.[9] These cytotoxic effects are often mediated by the induction of apoptosis (programmed cell death), a critical process for eliminating malignant cells.

The anticancer potency of methoxypyridine derivatives is highly dependent on the nature and position of their substituents.

-

Aryl Substituents: The substitution pattern on an aryl ring attached to the pyridine core is crucial. Electron-withdrawing groups (e.g., halogens like -Br and -Cl) or additional methoxy groups on the aryl ring can significantly enhance cytotoxic activity.[9][10]

-

Amide Groups: The introduction of amide functionalities can improve ligand-receptor interactions and metabolic stability, often leading to increased potency, as seen in PI3K/mTOR inhibitors.[8]

-

Positional Isomerism: The position of the methoxy group on the pyridine ring itself influences activity. In one study, a 3-methoxypyridine derivative showed a nearly 3-fold improvement in activity over its parent compound in modulating γ-secretase, an important target in Alzheimer's disease with implications in cancer signaling.

The following table summarizes the cytotoxic activity (IC50 in µM) of representative substituted methoxypyridine derivatives against various human cancer cell lines.

| Compound ID | Core Structure | Substituents | HCT-116 (Colon) | MCF-7 (Breast) | A-549 (Lung) | Reference |

| 5d | 2-Methoxypyridine-3-carbonitrile | 4-(4-bromophenyl), 6-(2,5-dichlorothiophen-3-yl) | 2.1 µM | 1.8 µM | 2.5 µM | [9] |

| 5g | 2-Methoxypyridine-3-carbonitrile | 4-(4-chlorophenyl), 6-(2,5-dichlorothiophen-3-yl) | 1.5 µM | 1.2 µM | 1.9 µM | [9] |

| 5h | 2-Methoxypyridine-3-carbonitrile | 4-(4-methoxyphenyl), 6-(2,5-dichlorothiophen-3-yl) | 4.5 µM | 3.8 µM | 5.1 µM | [9] |

| 5i | 2-Methoxypyridine-3-carbonitrile | 4-(3-bromo-4-methoxyphenyl), 6-(2,5-dichlorothiophen-3-yl) | 1.2 µM | 1.0 µM | 1.4 µM | [9] |

| 22c | Sulfonamide methoxypyridine | Quinoline core, Isopropyl amide | 20 nM | 130 nM | Not Tested | [8] |

| 8f | 3-Cyano-2-methoxypyridine | Naphthyl moiety | Not Tested | 1.69 µM | Not Tested | [11] |

Antimicrobial Activity

The methoxypyridine scaffold is also a fertile ground for the development of novel antimicrobial agents, with derivatives showing activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[][4]

While mechanisms can vary, a key mode of action for pyridine-based antimicrobials involves the disruption of essential cellular processes. For sulfonamide-containing derivatives, a well-established mechanism is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[12] This inhibition ultimately halts DNA replication and leads to bacteriostasis. Other derivatives may function by irreversibly interacting with bacterial cell walls, leading to apoptosis-like cell death.[12]

Derivatives have demonstrated efficacy against pathogens such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative), and fungi like Candida albicans and Aspergillus niger.[4]

-

Side Chain Length: Increasing the length of alkyl side chains has been shown to boost antimicrobial activity.[12]

-

Heterocyclic Moieties: The incorporation of additional heterocyclic rings, such as thiazole or oxazolidinone, can significantly enhance the antibacterial potency of the pyridine core.[12][13]

-

Halogenation: The presence of fluorine atoms can markedly improve antibacterial activity.[13]

The following table presents the Minimum Inhibitory Concentration (MIC in µg/mL) for selected pyridine derivatives against common microbial strains.

| Compound Class | Target Microbe | MIC (µg/mL) | Reference |

| Dodecanoic acid pyridine deriv. | S. aureus | Good Activity | [4] |

| Dodecanoic acid pyridine deriv. | E. coli | Good Activity | [4] |

| Dodecanoic acid pyridine deriv. | C. albicans | Good Activity | [4] |

| 7-Methoxyquinoline-sulfonamide | E. coli | 7.81 | [12] |

| 7-Methoxyquinoline-sulfonamide | C. albicans | 31.13 | [12] |

| 3-(pyridin-3-yl)-2-oxazolidinone | S. aureus | 2 - 8 | [13] |

Anti-inflammatory Activity

Chronic inflammation is a key pathogenetic component in a multitude of diseases. Methoxypyridine derivatives have shown significant potential as anti-inflammatory agents, often through mechanisms distinct from traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[14][15]

A primary mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid into pro-inflammatory prostaglandins.[16][17] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like gastric protection, and COX-2, which is induced at sites of inflammation.[16] The development of selective COX-2 inhibitors is a major goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[16] Pyridine-pyrimidine hybrids containing a methoxyphenyl group have been designed as highly potent and selective COX-2 inhibitors, with some compounds surpassing the potency and selectivity of the reference drug celecoxib.[14][15]

The table below shows the in vitro COX inhibitory activity of representative pyridine-pyrimidine hybrids.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 9d | 3.54 | 0.54 | 6.56 | [15] |

| 9e | 4.88 | 0.81 | 6.02 | [15] |

| Celecoxib | 5.68 | 1.11 | 5.12 | [15] |

Other Notable Biological Activities

The therapeutic potential of methoxypyridine derivatives extends to other important areas:

-

Neurodegenerative Disease: Certain methoxypyridine derivatives act as γ-secretase modulators (GSMs) .[3][18] γ-secretase is a key enzyme in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[19][20] GSMs selectively reduce the production of the toxic Aβ42 species without inhibiting the enzyme's other crucial functions, offering a potentially safer therapeutic strategy than direct inhibition.[3][19][21]

-

Antituberculosis Activity: Novel riminophenazine derivatives incorporating a 2-methoxypyridylamino substituent have shown potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[20]

Key Experimental Methodologies and Protocols

To ensure the trustworthiness and reproducibility of research findings, standardized experimental protocols are essential. This section provides detailed, step-by-step methodologies for assessing the core biological activities discussed.

Protocol: Sulforhodamine B (SRB) Assay for In Vitro Cytotoxicity

This colorimetric assay measures cell density based on the ability of the sulforhodamine B dye to bind to cellular proteins, providing a reliable measure of drug-induced cytotoxicity.[22]

Methodology:

-

Cell Plating: Seed adherent cancer cells in 96-well microtiter plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[23]

-

Compound Treatment: Prepare serial dilutions of the test methoxypyridine derivatives in growth medium. Add 100 µL of the diluted compounds to the appropriate wells, resulting in a final volume of 200 µL. Include wells for vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[23]

-

Incubation: Incubate the plates for an additional 48 to 72 hours.[23]

-

Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration 10%) and incubate at 4°C for 1 hour. This step fixes the cells and precipitates proteins.[24]

-

Washing: Discard the supernatant and wash the plates five times with slow-running tap water to remove TCA, medium, and non-adherent cells. Air dry the plates completely.[24]

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.

-

Remove Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air dry the plates until no moisture is visible.[25]

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plates on a shaker for 5-10 minutes to ensure complete dissolution.[22]

-

Absorbance Measurement: Read the optical density (OD) of each well at a wavelength of approximately 510-570 nm using a microplate reader.[22]

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol: Broth Microdilution for MIC Determination

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[26][27]

Methodology:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in sterile Mueller-Hinton Broth (MHB) or another appropriate broth medium in a 96-well microtiter plate. The final volume in each well should be 50 or 100 µL.[27][28]

-

Inoculum Preparation: Culture the microbial strain overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.[28]

-

Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

-

Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.[29]

-

MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[26][28]

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[30][31][32]

Methodology:

-

Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats. Allow them to acclimatize to laboratory conditions for at least one week. Fast the animals overnight before the experiment but allow free access to water.

-

Grouping and Dosing: Divide the animals into groups (n=6 per group): Vehicle control (e.g., saline or 0.5% CMC), positive control (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the methoxypyridine derivative. Administer the compounds, typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection, 30-60 minutes before inducing inflammation.[30]

-

Baseline Measurement: Just before inducing inflammation, measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).[30]

-

Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the subplantar region of the right hind paw.[30][33]

-

Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[30]

-

Data Analysis:

-

Calculate the edema volume at each time point: Edema (mL) = Vₜ - V₀.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.

-

Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

-

Future Perspectives and Conclusion

Substituted methoxypyridine derivatives represent a remarkably versatile and productive scaffold for the discovery of new therapeutic agents. The extensive body of research highlights their potential to address critical unmet needs in oncology, infectious diseases, and inflammatory disorders. The structure-activity relationships elucidated to date provide a strong foundation for the rational design of next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Future research should focus on several key areas:

-

Mechanism Deconvolution: For compounds identified through phenotypic screening, elucidating the precise molecular target(s) and mechanism(s) of action is paramount.

-

Optimization of Drug-like Properties: Iterative medicinal chemistry efforts should aim to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties to improve oral bioavailability and in vivo efficacy.

-

Exploration of Novel Targets: The inherent versatility of the methoxypyridine core warrants its exploration against a wider range of biological targets and disease indications.

References

- UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.

- Rynearson, K. D., et al. (2020). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry, 28(22), 115734.

- ResearchGate. (n.d.). Design strategy of sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors.

- Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2751.

- ResearchGate. (n.d.). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.

- Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).

- CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. Wayne, PA: Clinical and Laboratory Standards Institute.

- Rynearson, K. D., et al. (2020). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. eScholarship, University of California.

- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.

- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.

- Bio-protocol. (n.d.). 2.2. Carrageenan-Induced Paw Edema.

- Bio-protocol. (n.d.). Broth microdilution susceptibility testing.

- Zhang, X., et al. (2021). Development and Mechanism of γ-Secretase Modulators for Alzheimer's Disease. Biochemistry, 60(20), 1595–1614.

- FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific.

- Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.

- Al-Suwaidan, I. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181.

- ResearchGate. (n.d.). In vitro antitumor activity (NCI, USA) [SRB procedure].

- Wang, B., et al. (2014). Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. Molecules, 19(4), 4380-4397.

- Kasinski, A. L., & Slack, F. J. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984.

- Preprints.org. (2024). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity.

- Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 936384.

- Semantic Scholar. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.

- G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay.

- Marinescu, M., & Chirita, C. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(9), 2968.

- Al-Ostoot, F. H., et al. (2022). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 27(23), 8206.

- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116.

- Biernasiuk, A., et al. (2019). Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Derivatives. Molecules, 24(6), 1098.

- Al-Warhi, T., et al. (2024). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2307301.

- Pettersson, M., & Snow, A. (2020). Gamma Secretase Modulators: New Alzheimer's Drugs on the Horizon?. ACS Medicinal Chemistry Letters, 11(5), 719–721.

- International Association for the Study of Pain (IASP). (2023). Design and construction of novel pyridine-pyrimidine hybrids as selective COX-2 suppressors: anti-inflammatory potential, ulcerogenic profile, molecular modeling and ADME/Tox studies.

- KOPS - University of Konstanz. (2024). Publication: Design and construction of novel pyridine-pyrimidine hybrids as selective COX-2 suppressors: anti-inflammatory potential, ulcerogenic profile, molecular modeling and ADME/Tox studies.

- Martínez-Acuña, N., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(20), 7153.

- Wymann, M. P., & Schultz, T. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Topics in Microbiology and Immunology, 355, 31–67.

- MDPI. (2024). PI3K/mTOR Inhibitor Induces Context-Dependent Apoptosis and Methuosis in Cancer Cells.

- Cousseau, A., et al. (2018). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 23(12), 3298.

- El-Sayed, M. A. A., et al. (2020). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules, 25(18), 4220.

- Al-Otaibi, F. M., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 30(5), 1234.

Sources

- 2. preprints.org [preprints.org]

- 3. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iasp-pain.org [iasp-pain.org]

- 15. Design and construction of novel pyridine-pyrimidine hybrids as selective COX-2 suppressors: anti-inflammatory potential, ulcerogenic profile, molecular modeling and ADME/Tox studies [kops.uni-konstanz.de]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators [escholarship.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. scispace.com [scispace.com]

- 23. rsc.org [rsc.org]

- 24. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. creative-bioarray.com [creative-bioarray.com]

- 26. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 28. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 29. Broth microdilution susceptibility testing. [bio-protocol.org]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. inotiv.com [inotiv.com]

- 32. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 33. bio-protocol.org [bio-protocol.org]

discovery and history of substituted aminopyridines

An In-Depth Technical Guide to the Discovery and History of Substituted Aminopyridines

Authored by: Gemini, Senior Application Scientist

Introduction: The Unassuming Potency of the Aminopyridine Scaffold

Within the vast landscape of heterocyclic chemistry, the pyridine ring stands as a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The introduction of an amino substituent to this scaffold gives rise to aminopyridines, a class of molecules whose deceptively simple structure belies a remarkable breadth of biological activity.[1][2] These compounds, existing as three primary isomers (2-, 3-, and 4-aminopyridine), have emerged as privileged pharmacophores, serving as both therapeutic agents in their own right and as foundational building blocks for more complex drug candidates.[2][3]

From their early discovery and synthesis to their modern applications in treating neurodegenerative diseases, cancer, and infectious agents, the history of substituted aminopyridines is a compelling narrative of chemical innovation and pharmacological insight. This guide provides a comprehensive technical overview of this journey, exploring the key discoveries, mechanistic principles, synthetic evolution, and therapeutic milestones that have defined this versatile class of molecules. We will delve into the causality behind experimental choices and the structure-activity relationships that have guided the development of aminopyridine-based drugs, offering a resource for researchers and drug development professionals seeking to harness the potential of this remarkable scaffold.

Chapter 1: Foundational Discoveries and Early Pharmacological Insights

The scientific journey of aminopyridines began with fundamental synthetic chemistry. The classical method for synthesizing 2-aminopyridine, the Chichibabin amination reaction, was developed early on and remains a cornerstone of pyridine chemistry.[2] This reaction involves the direct amination of pyridine using sodium amide.[2]

The pharmacological properties of aminopyridines began to be formally recognized in the mid-20th century.[1] Initial reports in 1924 noted their excitatory effects on the central nervous system.[1] However, it was not until the 1960s and 1970s that their therapeutic potential, particularly in neurology, started to be systematically investigated.[1]

A pivotal moment in the history of aminopyridines occurred in Bulgaria during the 1970s. Based on extensive experimental and clinical studies, Bulgarian pharmacologists and anesthetists, led by Dimitar Paskov, introduced 4-aminopyridine (4-AP) into clinical practice as a reversal agent for non-depolarizing neuromuscular blocking drugs like tubocurarine.[4] This application stemmed from 4-AP's ability to enhance neuromuscular transmission.[4] Following these successful investigations, the Bulgarian pharmaceutical company Sopharma commercialized 4-AP under the trade name Pymadin, marking its formal entry into the pharmacopeia.[4][5] Interestingly, before its therapeutic applications were realized, 4-AP was developed in 1963 and used as a bird poison under the trade name Avitrol, where it induced distress calls in a few birds to frighten away the rest of the flock.[4][5][6]

Chapter 2: The Core Mechanism of Action: Potassium Channel Blockade

The diverse pharmacological effects of aminopyridines are primarily rooted in a single, fundamental mechanism: the blockade of voltage-gated potassium (K+) channels.[1][7] 4-aminopyridine, in particular, is a broad-spectrum blocker of these channels, which are crucial for repolarizing the cell membrane following an action potential.[4][8]

The Causality of K+ Channel Blockade:

-

Inhibition of Repolarization: By physically obstructing the K+ channel pore, 4-AP prevents the efflux of potassium ions from the neuron.

-

Prolongation of Action Potential: This inhibition of K+ outflow slows down the repolarization phase, thereby prolonging the duration of the action potential.

-

Enhanced Calcium Influx: The extended depolarization of the nerve terminal keeps voltage-gated calcium (Ca2+) channels open for a longer period.

-

Increased Neurotransmitter Release: The resulting increase in intracellular calcium concentration enhances the fusion of synaptic vesicles with the presynaptic membrane, leading to a greater release of neurotransmitters such as acetylcholine and noradrenaline into the synaptic cleft.[4][8]

This cascade of events effectively amplifies the signal at the synapse, which is the basis for 4-AP's ability to restore neuromuscular transmission and enhance conduction in demyelinated axons.[4]

Caption: Mechanism of 4-Aminopyridine at the Synapse.

Chapter 3: Therapeutic Applications and Key Drug Developments

The unique mechanism of aminopyridines has paved the way for their application across a spectrum of diseases, most notably in neurology.

Demyelinating Neurological Disorders

In demyelinated axons, such as those found in multiple sclerosis (MS), the loss of the insulating myelin sheath exposes the internodal membrane and its K+ channels. This exposure leads to a leakage of current, which can slow or block the conduction of nerve impulses. By blocking these exposed channels, 4-AP can restore action potential conduction.[4]

This principle led to the development of dalfampridine (marketed as Ampyra® in the U.S. and Fampyra® in the E.U.), a sustained-release oral formulation of 4-aminopyridine.[1] It was approved by the U.S. FDA in 2010 specifically to improve walking in patients with multiple sclerosis.[4][5][6] Clinical trials have also explored its use for other symptoms of MS, including visual dysfunction, fatigue, and cognitive impairment.[9]

Other Key Therapeutic Areas

The utility of the aminopyridine scaffold extends far beyond MS. Structure-activity relationship (SAR) studies have been pivotal in designing derivatives with activities against a wide range of biological targets.[1]

| Therapeutic Area | Key Compound(s) / Derivatives | Mechanism / Target | Significance |

| Oncology | Crizotinib | Anaplastic Lymphoma Kinase (ALK) and ROS1 Tyrosine Kinase Inhibitor | Treatment for specific types of non-small cell lung cancer (NSCLC).[1] |

| Neuromuscular Disorders | 4-Aminopyridine, 3,4-Diaminopyridine | K+ Channel Blockade | Used in Lambert-Eaton myasthenic syndrome and as an antidote for botulism.[8] |

| Allergies | Mepyramine, Tripelennamine | H1 Histamine Antagonist | Used to treat allergy symptoms and hypersensitivity reactions.[1] |

| Neglected Tropical Diseases | Diarylaminopyridines, Pyrazine analogues | Various (e.g., antiplasmodial activity) | Active research area for new drugs against leishmaniasis, trypanosomiasis, and malaria.[3][10] |

| Inflammatory Diseases | Substituted aminopyridines | Phosphodiesterase-4 (PDE4) Inhibition | Preclinical development for asthma and other inflammatory conditions.[11] |

| Diabetes | Aminopyridine thiourea derivatives | α-glucosidase Inhibition | Investigated as potential agents for managing blood sugar levels.[1] |

Chapter 4: Synthesis and Structure-Activity Relationships (SAR)

The therapeutic versatility of aminopyridines is intrinsically linked to their synthetic accessibility and the ability to finely tune their properties through chemical modification.

Key Synthetic Methodologies

The synthesis of the aminopyridine core and its derivatives has evolved from classical name reactions to modern, highly efficient strategies.

Classical Synthesis: Chichibabin Amination of 2-Aminopyridine

This reaction, first described in 1914, is a direct nucleophilic substitution on the pyridine ring.

Experimental Protocol:

-

Reaction Setup: A solution of pyridine in an inert, high-boiling solvent (e.g., toluene or xylene) is prepared in a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet.

-

Reagent Addition: Sodium amide (NaNH₂) is added portion-wise to the stirred solution at elevated temperature (typically 110-130°C). The reaction is exothermic and releases ammonia gas.

-

Reaction Monitoring: The reaction is allowed to proceed for several hours until the consumption of pyridine is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-